molecular formula C42H48Cl2N8O9 B15139858 PROTAC CDK9 degrader-5

PROTAC CDK9 degrader-5

Cat. No.: B15139858
M. Wt: 879.8 g/mol
InChI Key: DZJCTNGKFRUZQI-UHFFFAOYSA-N
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Description

PROTAC CDK9 degrader-5 is a small molecule designed to selectively degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) mechanism. CDK9 is a crucial enzyme involved in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 has shown potential in disrupting transcriptional programs that drive aberrant cell proliferation, making it a promising target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC CDK9 degrader-5 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The process also involves purification steps, such as chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC CDK9 degrader-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

PROTAC CDK9 degrader-5 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC CDK9 degrader-5 exerts its effects by inducing the degradation of CDK9 through the ubiquitin-proteasome system. The compound forms a ternary complex with CDK9 and an E3 ubiquitin ligase, such as cereblon (CRBN). This complex facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts transcriptional elongation and downregulates the expression of genes involved in cell proliferation .

Properties

Molecular Formula

C42H48Cl2N8O9

Molecular Weight

879.8 g/mol

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C42H48Cl2N8O9/c43-27-12-10-13-28(44)36(27)39(57)48-29-23-46-50-37(29)40(58)47-25-18-21-51(22-19-25)34(55)15-7-5-3-1-2-4-6-8-20-45-33(54)24-61-31-14-9-11-26-35(31)42(60)52(41(26)59)30-16-17-32(53)49-38(30)56/h9-14,23,25,30H,1-8,15-22,24H2,(H,45,54)(H,46,50)(H,47,58)(H,48,57)(H,49,53,56)

InChI Key

DZJCTNGKFRUZQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl

Origin of Product

United States

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